molecular formula C14H9N3O4 B2797543 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide CAS No. 302552-93-8

2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2797543
CAS No.: 302552-93-8
M. Wt: 283.243
InChI Key: IATDFYNGRLLOOX-UHFFFAOYSA-N
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Description

2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide (CAS: 302552-93-8) is a synthetic acrylamide derivative featuring a nitrophenyl-substituted furan moiety. Its structure comprises a cyano group at the α-position, an acrylamide backbone, and a 2-nitrophenyl group attached to the furan ring (Figure 1). This compound is synthesized via Knoevenagel condensation, a method widely employed for α,β-unsaturated nitriles .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-8-9(14(16)18)7-10-5-6-13(21-10)11-3-1-2-4-12(11)17(19)20/h1-7H,(H2,16,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATDFYNGRLLOOX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329282
Record name (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302552-93-8
Record name (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method involves the condensation of 5-(2-nitrophenyl)furan-2-carboxaldehyde with malononitrile under basic conditions to form the corresponding cyano-substituted furan derivative. This intermediate is then subjected to further reactions to introduce the amide functionality, resulting in the final product .

Chemical Reactions Analysis

2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are key functional groups that interact with enzymes and proteins, potentially inhibiting their activity. The furan ring provides a stable scaffold that enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern distinguishes it from related acrylamides. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives
Compound Name Substituents Key Features Biological/Physicochemical Properties References
Target Compound 5-(2-nitrophenyl)furan Nitro group at phenyl ortho position Thermodynamic stability (ethyl ester analog)
AF-2 (2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide) 5-nitro-2-furyl Nitro group directly on furan Carcinogenic, mutagenic (E. coli)
Compound 4g (Coumarin derivative) N-(2-nitrophenyl), coumarin Nitrophenyl linked to coumarin Antifungal activity
Compound 7e (Thiadiazole derivative) 4-nitrophenyl, thiadiazole Nitrophenyl attached to thiadiazole Anticancer potential (synthesis characterized)
Ethyl 2-(2-cyano-3-phenylacrylamido) thiophene carboxylates Varied phenyl substituents Phenolic, methoxy, or chloro substitutions Enhanced antioxidant/anti-inflammatory activity
Key Observations:
  • Nitro Group Position: The target compound’s ortho-nitrophenyl group on furan introduces steric hindrance and electronic effects distinct from AF-2’s nitro-furyl group. This difference may reduce carcinogenicity compared to AF-2, which is a known mutagen .
  • Heterocycle Influence : Replacing furan with thiophene () or coumarin () alters solubility and bioactivity. For example, coumarin-based analogs exhibit antifungal properties, while thiophene derivatives show anti-inflammatory effects.
  • Electron-Withdrawing Effects : Nitro groups enhance electrophilicity, facilitating interactions with biological targets. However, ortho-substitution on phenyl may hinder binding compared to para-substitution (e.g., compound 7e) .
Antifungal and Antimicrobial Activity
  • Coumarin Derivatives (e.g., 4g) : Exhibit significant activity against Candida albicans and Aspergillus niger (MIC values in the µg/mL range) . The target compound’s furan-nitrophenyl system may offer similar potency but requires empirical validation.
Mutagenicity and Carcinogenicity
  • AF-2: A food additive banned due to DNA-modifying effects and carcinogenicity in microbial assays . The target compound’s nitro group placement may mitigate these risks, though safety data are lacking.
Antioxidant and Anti-inflammatory Activity
  • Thiophene Carboxylates: Phenolic substitutions (e.g., hydroxyl or methoxy groups) enhance radical scavenging and COX inhibition . The target compound’s nitro group, being electron-withdrawing, may reduce antioxidant efficacy compared to electron-donating substituents.

Physicochemical and Thermodynamic Properties

  • Thermodynamic Stability: The ethyl ester analog (2-cyano-3-[5-(2-nitrophenyl)-2-furan]acrylic acid ethyl ester) exhibits well-characterized heat capacities (78–370 K) and phase stability, suggesting the acrylamide derivative may share similar solid-state behavior .
  • Synthetic Yields: Knoevenagel condensations for nitrophenyl-substituted acrylamides typically achieve 70–80% yields, comparable to coumarin and thiophene derivatives .

Biotransformation and Reactivity

  • Marine Fungal Biocatalysis: Analogous compounds like E-2-cyano-3-(furan-2-yl)acrylamide undergo enantioselective reduction by fungi (e.g., Penicillium citrinum), yielding (S)- or (R)-propanamides with >95% enantiomeric excess . The target compound’s nitro group may alter substrate specificity or reaction pathways.

Biological Activity

2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in pharmaceuticals, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The compound features a complex structure comprising a cyano group, a furan ring, and an acrylamide moiety, which contribute to its biological properties. The presence of the nitrophenyl group enhances its electronic characteristics, potentially influencing its reactivity and interaction with biological targets.

Property Value
Molecular Formula C₁₅H₁₂N₄O₃
Molecular Weight 284.28 g/mol
LogP 3.45
Solubility Soluble in DMSO

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structural modifications in related acrylamide compounds can enhance their efficacy against various cancer cell lines.

A study conducted on a related compound demonstrated the ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound was tested against several cancer types, including breast and colon cancer, showing IC₅₀ values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

In vitro assays revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the anticancer potential of this compound.
    • Methodology : Cell viability assays using MTT and annexin V staining were employed.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer cell lines, with notable induction of apoptosis at higher concentrations.
  • Study on Antimicrobial Efficacy
    • Objective : To assess the antimicrobial effects against common pathogens.
    • Methodology : Disk diffusion method and broth microdilution techniques were utilized.
    • Results : The compound showed substantial zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and interference with DNA replication.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with the condensation of nitrophenyl-substituted furan precursors with acrylonitrile derivatives. Key steps include:

  • Knoevenagel condensation between 5-(2-nitrophenyl)furan-2-carbaldehyde and cyanoacetamide under reflux in ethanol or DMF .
  • Temperature control (70–90°C) and solvent selection (polar aprotic solvents like DMF enhance yield by stabilizing intermediates) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the acrylamide product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., nitrophenyl at furan C5, acrylamide linkage) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 338.2) .
  • Infrared (IR) Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What thermodynamic properties are relevant for stability studies?

  • Methodological Answer :

  • Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacity (78–370 K) to model phase transitions and stability .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>250°C for nitrophenyl derivatives) .

Q. How can researchers screen for biological activity in this compound?

  • Methodological Answer :

  • Antifungal assays : Disk diffusion or broth microdilution against Candida albicans; measure zone of inhibition (mm) and MIC values .
  • Cytotoxicity testing : MTT assay (e.g., IC₅₀ determination in cancer cell lines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this acrylamide derivative?

  • Methodological Answer :

  • SHELX refinement : Use SHELXL for small-molecule crystallography to solve crystal packing and confirm stereochemistry (e.g., E/Z isomerism) .
  • Data collection : High-resolution (≤1.0 Å) synchrotron data reduces thermal motion artifacts in nitrophenyl/furan rings .

Q. What computational methods predict thermodynamic behavior in different phases?

  • Methodological Answer :

  • Polynomial regression models : Fit experimental heat capacity data (e.g., Cₚ = a + bT + cT²) to extrapolate entropy and Gibbs free energy .
  • DFT calculations : Optimize gas-phase geometries (B3LYP/6-31G*) to compare with condensed-phase properties .

Q. How do structural modifications (e.g., nitro vs. chloro substituents) alter bioactivity?

  • Methodological Answer :

  • Comparative SAR studies : Synthesize analogs (e.g., 2-chlorophenyl-furan derivatives) and assay against control compounds. For example:
  • Nitro groups enhance electron-withdrawing effects , increasing electrophilicity and antifungal potency .
  • Chlorine substituents improve lipophilicity , enhancing membrane penetration in cytotoxicity assays .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. non-toxicity) be resolved?

  • Methodological Answer :

  • Dose-response validation : Re-test disputed activity ranges (e.g., 0.1–100 µM) with triplicate replicates to rule out assay variability .
  • Targeted profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., kinase inhibition vs. apoptosis induction) .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to C. albicans CYP51 (lanosterol demethylase) to rationalize antifungal activity .
  • Electrophilic trapping assays : Confirm covalent adduct formation with thiol nucleophiles (e.g., glutathione) via LC-MS .

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